3-(4-Cyanophenyl)-4-fluorobenzoic acid
Description
Significance of Aryl-Aryl Bonds in Contemporary Organic Chemistry
The aryl-aryl bond, the key structural feature of biphenyls, is a fundamental motif in organic chemistry. researchgate.net Its presence is crucial in a vast range of applications, from pharmaceuticals and agrochemicals to materials science, including the development of dyes and advanced polymers. researchgate.net The biphenyl (B1667301) framework is found in numerous biologically active natural products and marketed drugs. tcichemicals.com
The construction of this bond has been a major focus of synthetic chemistry for over a century. nih.gov Classic methods like the Ullmann reaction, which traditionally uses copper to couple two aryl halides, were among the first transition-metal-mediated reactions developed for this purpose. researchgate.net In recent decades, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become the methods of choice for their efficiency and broad applicability, allowing chemists to create complex biaryl molecules with high precision. nih.govrsc.org The ongoing development of direct arylation techniques, which form aryl-aryl bonds by activating C-H bonds, aims to make these syntheses more atom-economical and environmentally friendly. nih.gov
Strategic Role of Fluorine and Cyano Functionalities in Molecular Design
The introduction of fluorine and cyano groups onto a molecular scaffold is a deliberate strategy used by chemists to fine-tune a compound's properties for specific applications, particularly in drug discovery and materials science. rsc.org
Fluorine Substitution: The fluorine atom, despite its simple structure, imparts profound changes to a molecule. mdpi.com Its small size means it often acts as a bioisostere of a hydrogen atom, fitting into enzyme active sites without causing significant steric hindrance. rsc.org However, its extreme electronegativity creates highly polarized C-F bonds, which can influence a molecule's conformation, acidity (pKa) of nearby functional groups, and binding affinity to biological targets. rsc.orgmdpi.com A key advantage of fluorination is the enhancement of metabolic stability; the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by enzymes in the body. mdpi.com This can increase a drug's half-life and bioavailability. nih.gov Furthermore, fluorine substitution often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes. rsc.orgnih.gov
Cyano Functionality: The cyano group (-C≡N), also known as a nitrile, is a versatile and powerful functional group. mdpi.com It is strongly electron-withdrawing, a property that can significantly influence the electronic distribution and reactivity of the aromatic ring to which it is attached. rsc.orgresearchgate.net In medicinal chemistry, the cyano group is found in over 60 approved small-molecule drugs used to treat a wide range of diseases. mdpi.com It can participate in crucial noncovalent interactions, such as hydrogen bonds and dipole-dipole interactions, to enhance binding to a biological target. mdpi.com Beyond its role in molecular recognition, the cyano group is a valuable synthetic intermediate that can be chemically transformed into other important functional groups like amines, amides, or carboxylic acids. nih.gov
Foundational Research and Emerging Trends for Substituted Benzoic Acids in Academia
Substituted benzoic acids are a cornerstone of organic chemistry research. The effect of different substituents on the properties of the benzoic acid ring system has been studied for decades, leading to fundamental concepts like the Hammett equation, which provides a quantitative measure of a substituent's electron-donating or electron-withdrawing effects. sigmaaldrich.com
Research has shown that electron-withdrawing groups, such as fluorine and cyano groups, generally increase the acidity of the benzoic acid by stabilizing the negative charge of its conjugate base (the carboxylate anion). khanacademy.org The position of the substituent also plays a critical role, with ortho-substituted benzoic acids often exhibiting unique properties due to steric and electronic interactions between the substituent and the carboxylic acid group. sigmaaldrich.com
Emerging trends in this field focus on the synthesis of novel substituted biphenyl carboxylic acids for various applications. researchgate.net These compounds are being investigated as potential anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net In materials science, the rigid structure of biphenyls combined with the electronic properties of substituents like fluorine and cyano groups makes them attractive building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. tcichemicals.comrsc.org
Interactive Data Tables
Properties of Structurally Related Compounds
Note: Detailed experimental data for 3-(4-Cyanophenyl)-4-fluorobenzoic acid is not widely available. The table below lists properties for related precursor molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Cyano-4-fluorobenzoic acid | 171050-06-9 | C₈H₄FNO₂ | 165.12 |
| 4-Cyano-3-fluorobenzoic acid | 176508-81-9 | C₈H₄FNO₂ | 165.12 |
| 4-Fluorobenzoic acid | 456-22-4 | C₇H₅FO₂ | 140.11 |
| 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid | 5728-46-1 | C₁₄H₉NO₂ | 223.23 |
Data sourced from PubChem and commercial supplier databases. tcichemicals.com
Influence of Key Functional Groups in Molecular Design
| Functional Group | Key Property | Impact in Drug Design & Materials Science |
| Aryl-Aryl Bond | Structural Rigidity | Provides a stable, well-defined scaffold for orienting other functional groups. Essential for liquid crystals and polymers. tcichemicals.com |
| Fluorine | High Electronegativity | Increases metabolic stability, modulates pKa, enhances binding affinity, and improves membrane permeability. rsc.orgmdpi.com |
| Cyano Group | Strong Electron-Withdrawing Nature | Improves pharmacokinetic profiles, participates in key binding interactions, and serves as a versatile synthetic handle. mdpi.comnih.gov |
| Carboxylic Acid | Acidity & H-Bonding | Enhances water solubility and provides a key point for ionic interactions and hydrogen bonding with biological targets. |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-cyanophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECURYLSRFVWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688812 | |
| Record name | 4'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-32-7 | |
| Record name | 4'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Rigorous Spectroscopic and Crystallographic Characterization of 3 4 Cyanophenyl 4 Fluorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 3-(4-Cyanophenyl)-4-fluorobenzoic acid would involve a suite of one-dimensional and two-dimensional experiments.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum would provide crucial information about the number of different types of protons and their immediate chemical environment. The aromatic region of the spectrum would be of particular interest, with distinct signals expected for the protons on both the fluorinated benzoic acid ring and the cyanophenyl ring. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups and the electron-donating effect of the fluorine atom. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, and multiplets), which would aid in assigning the specific position of each proton on the aromatic rings. The integration of the signals would confirm the number of protons in each environment.
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms would be highly informative. For instance, the carbon of the carboxyl group (COOH) would appear at a characteristic downfield shift (typically ~165-185 ppm). The carbon of the cyano group (C≡N) would also have a distinct chemical shift in the range of 110-125 ppm. The aromatic carbons would appear in the region of approximately 100-150 ppm, with their specific shifts influenced by the attached substituents (fluorine, cyano, and carboxylic acid groups). The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), providing a clear diagnostic marker for its assignment.
Fluorine (¹⁹F) NMR Spectroscopic Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical technique. This would show a single signal for the fluorine atom, and its chemical shift would be indicative of its electronic environment. Coupling between the fluorine atom and adjacent protons (³JHF) and carbons (nJCF) would be observable in the respective NMR spectra, further confirming the structure.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would be invaluable for tracing the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting the different fragments of the molecule, for example, by showing correlations between the protons on one aromatic ring and the carbons on the other, through the central carbon-carbon bond. It would also confirm the relative positions of the substituents on each ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Vibrational Analysis of Cyano (C≡N) and Carboxyl (COOH) Groups
The two most prominent and diagnostic functional groups in the molecule are the cyano and carboxyl groups.
Cyano (C≡N) Group: A sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration would be expected in the region of 2220-2260 cm⁻¹. The precise position would provide information about the electronic environment of the nitrile.
Carboxyl (COOH) Group: This group would give rise to several characteristic bands. A broad O-H stretching band would be observed in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. A strong, sharp C=O stretching band for the carboxylic acid would appear in the range of 1680-1710 cm⁻¹. The C-O stretching and O-H bending vibrations would also be present at lower frequencies.
The presence of these characteristic bands in the IR spectrum would provide strong evidence for the successful synthesis of the target compound.
Characteristic Aromatic Ring Modes and Fluorine-Induced Shifts
The infrared (IR) spectrum of this compound would be expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The carboxylic acid O-H stretch would appear as a very broad band in the region of 3300-2500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to be a strong band around 1710-1760 cm⁻¹, with its exact position influenced by hydrogen bonding in the solid state. libretexts.org The nitrile (C≡N) group would present a sharp, medium-intensity absorption in the distinct 2220-2240 cm⁻¹ region. libretexts.org
The aromatic rings would give rise to several characteristic vibrations. The C-H stretching vibrations for the aromatic protons would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) rings typically appear in the 1600-1450 cm⁻¹ range. The presence of the fluorine atom would influence the positions of some of these bands. The C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region. Furthermore, the substitution pattern on the aromatic rings would be reflected in the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
In the ¹H NMR spectrum, the protons on the two aromatic rings would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The fluorine atom and the cyano group, being electron-withdrawing, would deshield adjacent protons, causing their signals to appear at a higher chemical shift. The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm, and often in the 12-13 ppm range. libretexts.org The specific splitting patterns (coupling) between adjacent protons would be crucial for assigning the signals to their respective positions on the biphenyl (B1667301) framework.
The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm. libretexts.org The nitrile carbon resonates in a characteristic region around 115-125 ppm. The aromatic carbons would generate a series of signals between 120 and 150 ppm. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups and the electronegativity of the fluorine atom.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For C₁₄H₈FNO₂, the calculated exact mass is 241.0539 g/mol . nbinno.com The experimentally determined monoisotopic mass from HRMS should be in very close agreement with this theoretical value, typically within a few parts per million (ppm), which serves as a stringent confirmation of the molecular formula.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to the molecular ion peak, the mass spectrum of this compound under electron ionization (EI) would display a characteristic fragmentation pattern that provides valuable structural information. The fragmentation of biphenyl compounds is well-documented and can be used to predict the expected fragmentation pathways.
Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org Therefore, significant peaks at m/z 224 and m/z 196 would be anticipated. The fragmentation of the biphenyl system itself can also occur. The stability of the biphenyl ring system often leads to a prominent molecular ion peak. nist.gov
The presence of the cyano and fluoro substituents would also influence the fragmentation. Loss of CO from the molecular ion is a common fragmentation pathway for aromatic carboxylic acids. The fragmentation of the nitrile group can proceed through various pathways, although it is a relatively stable group. The presence of the fluorine atom can be identified by characteristic neutral losses.
A plausible fragmentation pathway could involve the initial loss of the carboxylic acid group, followed by further fragmentation of the resulting 4'-cyano-4-fluorobiphenyl radical cation. Analysis of the isotopic pattern of the molecular ion and fragment ions would further confirm the elemental composition.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Studies of this compound
To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to determine the arrangement of atoms within the crystal. This analysis reveals the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry of the crystal). For related biphenyl compounds, various crystal systems such as monoclinic or orthorhombic have been observed. nih.govresearchgate.net
Analysis of Bond Lengths, Bond Angles, and Torsion Angles in the Crystalline Lattice
The refined crystal structure provides a wealth of data on the internal geometry of the this compound molecule. This data can be presented in tabular format for clarity.
Table 1: Hypothetical Bond Lengths for this compound
| Bond | Expected Length (Å) |
|---|---|
| C-C (in rings) | 1.38 - 1.41 |
| C-C (biphenyl) | 1.48 - 1.50 |
| C-F | 1.34 - 1.36 |
| C-C≡N | 1.43 - 1.45 |
| C≡N | 1.14 - 1.16 |
| C-C(OOH) | 1.48 - 1.50 |
| C=O | 1.22 - 1.25 |
| C-O | 1.30 - 1.33 |
Table 2: Hypothetical Bond Angles for this compound
| Angle | Expected Value (°) |
|---|---|
| C-C-C (in rings) | 118 - 122 |
| C-C-F | 118 - 121 |
| C-C-C (biphenyl) | 120 - 122 |
| C-C-C≡N | 178 - 180 |
| C-C-C(OOH) | 119 - 121 |
| O=C-O | 122 - 125 |
| C-C=O | 123 - 126 |
A key structural parameter in biphenyl compounds is the torsion angle (or dihedral angle) between the two aromatic rings. This angle is influenced by the steric hindrance of the substituents at the ortho positions. In the case of this compound, the fluorine atom is ortho to the biphenyl linkage, which would likely lead to a non-planar conformation with a significant dihedral angle between the two phenyl rings.
Conformational Analysis and Molecular Packing in the Solid State
The crystal structure reveals not only the conformation of a single molecule but also how multiple molecules are arranged in the crystal lattice. This molecular packing is governed by intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
A dominant feature in the crystal packing of this compound would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. This is a very common and stable motif for carboxylic acids. The nitrile group can also participate in intermolecular interactions, such as C-H···N hydrogen bonds or dipole-dipole interactions. The fluorine atom can engage in weak C-H···F hydrogen bonds.
No Specific Research Data Available for this compound
Following a comprehensive search of publicly available scientific literature, including research articles and patent databases, no specific experimental data or detailed research findings concerning the reactivity of the chemical compound This compound could be located. The user's request for an article focusing solely on this compound, with specific sections on its chemical transformations and detailed research findings, cannot be fulfilled with scientific accuracy.
The provided outline requires specific experimental details for esterification, amidation, acid halide formation, and various transformations of the cyano group (hydrolysis, reduction, nucleophilic addition) as they pertain directly to this compound. While general methodologies for these transformations on related molecules—such as aromatic carboxylic acids and aryl nitriles—are well-documented, applying this general information to the specific target compound without direct published evidence would be speculative. Such an approach would not meet the explicit requirements for "detailed research findings" and would violate the instruction to exclude information falling outside the direct scope of the specified molecule.
Therefore, an article that strictly adheres to the provided outline and quality standards cannot be generated at this time due to the absence of specific research data for this compound in the surveyed literature.
Table of Compounds Mentioned
Reactivity Profiles and Mechanistic Investigations of 3 4 Cyanophenyl 4 Fluorobenzoic Acid
Reactivity of the Fluorine Atom on the Aromatic Ring
The presence of a fluorine atom on one of the aromatic rings of 3-(4-cyanophenyl)-4-fluorobenzoic acid significantly influences its chemical reactivity. This section explores the specific reactions involving the fluorine atom and its electronic impact on the molecule.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorinated Position
The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone of modern organic synthesis, allowing for the direct replacement of a leaving group on an aromatic ring by a nucleophile. numberanalytics.com The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orgpressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily lost during this step. youtube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orgyoutube.com
For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. numberanalytics.comlibretexts.orgmasterorganicchemistry.com In the case of this compound, the fluorine atom is activated towards SNAr by the para-oriented carboxylic acid group and the additional electron-withdrawing influence of the cyanophenyl ring.
Recent advances have expanded the scope of SNAr reactions to include unactivated aryl fluorides, often employing photoredox or electrophotocatalytic methods. nih.govnih.gov These techniques can generate radical cations from the aryl fluoride (B91410), which then readily react with nucleophiles. nih.gov While intermolecular SNAr of unactivated fluoroarenes with carboxylic acid nucleophiles has been reported as generally unsuccessful, intramolecular versions have been achieved. nih.gov
The following table provides hypothetical examples of SNAr reactions with this compound, illustrating the types of transformations possible.
| Nucleophile | Reagent Example | Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-(4-Cyanophenyl)-4-methoxybenzoic acid |
| Amine | Ammonia (NH₃) | 4-Amino-3-(4-cyanophenyl)benzoic acid |
| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(4-Cyanophenyl)-4-(phenylthio)benzoic acid |
| Azide (B81097) | Sodium azide (NaN₃) | 4-Azido-3-(4-cyanophenyl)benzoic acid |
Electronic Influence of Fluorine on Aromatic Ring Reactivity
The fluorine atom exerts a dual electronic influence on the aromatic ring to which it is attached: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M).
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is bonded and, to a lesser extent, from the rest of the aromatic ring. This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution and is a key factor in activating the ring for nucleophilic aromatic substitution. stackexchange.com The strong inductive effect of fluorine is a primary reason for its high reactivity in SNAr reactions, as it stabilizes the negatively charged Meisenheimer complex formed during the reaction. stackexchange.com
The combined electronic effects of the fluorine atom, the carboxylic acid group, and the cyanophenyl group make the aromatic ring of this compound highly electron-deficient. This electronic profile dictates its reactivity, favoring nucleophilic substitution at the fluorine-bearing carbon while making electrophilic substitution reactions more challenging.
Photochemical Reactivity of this compound
The photochemical behavior of aromatic compounds, particularly biphenyl (B1667301) derivatives, is a field of significant interest. Irradiation with light can induce unique transformations not accessible through thermal means.
Photocyclization Pathways and Mechanisms
The presence of substituents on the biphenyl system can influence the efficiency and regioselectivity of the photocyclization. For this compound, photocyclization could theoretically lead to the formation of a substituted phenanthrene. The reaction would likely involve the formation of a new carbon-carbon bond between the two aromatic rings. However, the presence of the fluorine atom and the carboxylic acid group might also lead to other photochemical processes, such as photo-decarboxylation or photo-hydrolysis of the C-F bond, which have been observed in other fluorinated aromatic compounds. rsc.org
Investigation of Reaction Mechanisms for Key Synthetic and Transformative Processes
Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and developing new synthetic routes.
The primary method for synthesizing the biphenyl core of this molecule is the Suzuki cross-coupling reaction. The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle with a palladium catalyst. The key steps are:
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (e.g., a derivative of 4-fluorobenzoic acid) to form an organopalladium(II) complex.
Transmetalation: The organopalladium(II) complex reacts with an organoboron compound (e.g., 4-cyanophenylboronic acid) in the presence of a base. The organic group from the organoboron compound is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple, forming the biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The transformations of this compound are dominated by the reactivity of its functional groups. The mechanism of SNAr at the fluorinated position, as detailed in section 4.3.1, is a key transformative process. The carboxylic acid group can undergo standard reactions such as esterification (acid-catalyzed reaction with an alcohol) and amidation (reaction with an amine, often requiring an activating agent). The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or it can be reduced to an aminomethyl group. Each of these transformations follows well-established mechanistic pathways.
Supramolecular Chemistry and Crystal Engineering of 3 4 Cyanophenyl 4 Fluorobenzoic Acid
Hydrogen Bonding Networks in the Solid State
Hydrogen bonds are among the strongest and most directional of the non-covalent interactions, playing a pivotal role in the formation of predictable supramolecular assemblies. In the case of 3-(4-Cyanophenyl)-4-fluorobenzoic acid, the carboxylic acid group is the primary driver of hydrogen bond formation, though the cyano group can also act as a hydrogen bond acceptor.
A ubiquitous and highly stable hydrogen-bonding pattern observed in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers. In this motif, two molecules of the acid associate through a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring. This interaction is a cornerstone of crystal engineering with carboxylic acids and is anticipated to be a dominant feature in the solid-state structure of this compound. The stability of this dimer arises from the cooperative nature of the two hydrogen bonds, which mutually reinforce each other. In many crystalline carboxylic acids, these dimers then pack in various ways, influenced by other, weaker intermolecular forces. rsc.org
| Interaction Type | Donor | Acceptor | Typical Geometry | Influence on Crystal Packing |
| Carboxylic Acid Dimer | O-H | C=O | Centrosymmetric R22(8) ring motif | Forms robust dimeric building blocks that dictate the primary level of supramolecular organization. |
| Interaction Type | Donor | Acceptor | Typical Geometry | Influence on Crystal Packing |
| C-H···N Hydrogen Bond | Aromatic C-H | Cyano Nitrogen | Linear or near-linear | Can link the primary carboxylic acid dimers into extended 1D, 2D, or 3D networks. |
Halogen Bonding Interactions Driven by the Fluorine Atom
The fluorine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction in which a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). However, due to fluorine's high electronegativity and low polarizability, its ability to form strong halogen bonds is generally considered to be weak compared to heavier halogens like chlorine, bromine, and iodine.
Instead, the fluorine atom is more likely to participate in weak C-H···F hydrogen bonds, where it acts as a hydrogen bond acceptor. The structure-directing role of such interactions can be significant, influencing the packing of molecules within the crystal. Studies on fluorinated benzoic acids have shown evidence for C-H···F hydrogen bonds, with their strength being a subject of ongoing research. researchgate.net The presence of the electron-withdrawing cyano group ortho to the fluorine may also modulate the electrostatic potential around the fluorine atom, potentially influencing its participation in intermolecular interactions.
Aromatic π-Stacking and Other Non-Covalent Interactions
The two phenyl rings in this compound are capable of engaging in π-stacking interactions, which are a form of non-covalent interaction between aromatic rings. These interactions can be broadly categorized as face-to-face or edge-to-face. In the solid state, offset face-to-face or parallel-displaced stacking is common, where the rings are not perfectly superimposed but are shifted relative to one another. This arrangement helps to minimize electrostatic repulsion.
The electronic nature of the two rings is different; the cyanophenyl ring is electron-deficient due to the electron-withdrawing nature of the cyano group, while the fluorobenzoic acid ring is also influenced by the electronegative fluorine and carboxylic acid groups. This difference in electron density could favor donor-acceptor type π-stacking interactions. These interactions, along with van der Waals forces, play a crucial role in the dense packing of molecules in the crystal, filling the space between the hydrogen-bonded networks. liverpool.ac.ukucl.ac.uk
Polymorphism Studies and Single-Crystal-to-Single-Crystal Transformations
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. For a molecule like this compound, with its conformational flexibility (rotation around the bi-phenyl bond) and multiple interaction sites, the existence of polymorphs is a distinct possibility. nih.gov Subtle changes in crystallization conditions, such as solvent or temperature, could lead to the formation of different crystal forms, each with a unique arrangement of molecules and, consequently, different properties.
Co-crystallization and Inclusion Chemistry for Modified Solid-State Properties
Co-crystallization is a technique used to design new crystalline materials with modified physicochemical properties by combining two or more different molecules in a stoichiometric ratio within the same crystal lattice. The diverse functional groups of this compound make it an excellent candidate for co-crystal formation.
By introducing a co-former molecule that can form strong and predictable hydrogen bonds with the carboxylic acid group, it is possible to create a new supramolecular synthon that can compete with or replace the carboxylic acid dimer. For example, co-crystallization with a pyridine-based molecule could lead to the formation of a robust O-H···N hydrogen bond. This would disrupt the typical dimer formation and lead to a completely different crystal packing, potentially altering properties like solubility and melting point. The cyano and fluoro groups could also participate in interactions with the co-former, further guiding the assembly of the co-crystal.
Theoretical and Computational Investigations of 3 4 Cyanophenyl 4 Fluorobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and energetic properties of molecules. For 3-(4-Cyanophenyl)-4-fluorobenzoic acid, these calculations offer a detailed picture of its structure-property relationships.
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and energetics of biphenyl (B1667301) derivatives. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and determine its most stable conformation. These calculations typically reveal a non-planar structure, with a specific dihedral angle between the two phenyl rings, which is a common feature in biphenyl systems. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.4 |
| Energy Gap (ΔE) | 4.1 |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The EPS map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the EPS map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, as these are highly electronegative atoms. The fluorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atom of the carboxylic acid and the aromatic protons would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscape and understanding the effects of the surrounding environment, such as a solvent.
Conformational Landscape Exploration and Dynamic Behavior
The biphenyl linkage in this compound allows for rotation around the central carbon-carbon single bond, leading to a range of possible conformations. MD simulations can explore this conformational landscape by simulating the atomic motions over time, providing information on the most populated conformations and the energy barriers between them. beilstein-journals.org The dynamic behavior, including the torsional flexibility and vibrational modes, can be analyzed from the simulation trajectories. This is crucial for understanding how the molecule's shape and flexibility might influence its function, for instance, in binding to a biological target or in the formation of liquid crystalline phases. mdpi.com
Solvent Effects and Solvation Models
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations incorporating explicit solvent molecules or implicit solvation models can be used to study these effects. researchgate.net For this compound, the polarity of the solvent would interact with the polar functional groups of the molecule, potentially influencing its preferred conformation and electronic properties. Solvation models can help to predict how the molecule will behave in different environments, which is essential for applications in solution-phase chemistry and biology. The interactions between the solute and solvent molecules, such as the formation of hydrogen bonds with the carboxylic acid group, can be explicitly studied, providing a detailed understanding of the solvation process.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, rooted in quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules like this compound. These ab initio methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), enable the accurate calculation of various spectra without prior experimental data.
For instance, the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be computed. These calculations help in the assignment of vibrational modes to specific functional groups within the molecule, such as the C≡N stretching of the cyano group, the C=O and O-H vibrations of the carboxylic acid, and the C-F stretching of the fluorinated ring.
Similarly, TD-DFT is a powerful tool for predicting electronic absorption spectra, including UV-Visible spectra. By calculating the energies of electronic transitions between molecular orbitals, it is possible to predict the absorption wavelengths (λmax) and the corresponding oscillator strengths. nih.gov For this compound, these calculations can elucidate the nature of the electronic transitions, such as π→π* transitions within the aromatic rings.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. This allows for the theoretical determination of ¹H and ¹³C chemical shifts, which are crucial for structural elucidation.
A summary of predictable spectroscopic data is presented below:
| Spectroscopic Technique | Predicted Parameters | Relevant Functional Groups in this compound |
| Infrared (IR) & Raman | Vibrational frequencies and intensities | C≡N, C=O, O-H, C-F, aromatic C-H |
| UV-Visible | Absorption wavelengths (λmax), oscillator strengths | Phenyl rings, cyano group, carboxylic acid |
| NMR | Chemical shifts (δ), coupling constants (J) | Aromatic protons, carboxylic acid proton, carbon atoms |
Rational Design Principles for Property Tuning and Structural Modification
Computational chemistry provides a framework for the rational design of molecules with tailored properties. By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic, optical, and chemical characteristics. This predictive capability is a cornerstone of modern materials science and drug discovery.
The electronic properties of this compound are largely determined by the interplay between the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups, and the electronegative fluorine (-F) atom. The relative orientation (dihedral angle) of the two phenyl rings is also a critical parameter that influences the extent of π-conjugation across the molecule.
Key structural modifications and their predicted effects include:
Substitution on the Phenyl Rings: Introducing additional electron-donating or electron-withdrawing groups at different positions on the phenyl rings can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects its reactivity, redox potentials, and optical properties.
Isomeric Variations: Changing the substitution pattern on the phenyl rings, for example, moving the fluorine atom to a different position, would create isomers with distinct properties.
The following table outlines some design principles for property tuning:
| Desired Property Change | Proposed Structural Modification | Predicted Outcome |
| Enhanced π-conjugation | Planarization of the biphenyl system. | Red-shift in UV-Vis absorption, altered electronic conductivity. |
| Increased acidity | Introduction of additional electron-withdrawing groups on the benzoic acid ring. | Lower pKa value of the carboxylic acid. |
| Modified crystal packing | Alteration of functional groups to encourage or discourage specific intermolecular interactions. | Different polymorphic forms with varying physical properties like solubility. |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystals
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. fluoromart.com This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
The Hirshfeld surface is generated and can be mapped with various properties, such as dnorm, which highlights intermolecular contacts. Regions with short contacts (strong interactions) are typically colored red, while longer contacts (weaker interactions) are shown in blue. This provides a detailed picture of the hydrogen bonds, halogen bonds, and other van der Waals forces that hold the molecules together in the solid state.
For a molecule like this compound, Hirshfeld analysis can reveal the significance of interactions such as:
O-H···N Hydrogen Bonds: Between the carboxylic acid and the cyano group of neighboring molecules.
C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic C-H groups.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
A hypothetical summary of contributions from Hirshfeld analysis is shown below:
| Interaction Type | Typical Percentage Contribution in Similar Organic Crystals |
| H···H | 40-60% |
| C···H/H···C | 15-25% |
| O···H/H···O | 10-20% |
| N···H/H···N | 5-15% |
Advanced Research Applications of 3 4 Cyanophenyl 4 Fluorobenzoic Acid and Its Derivatives
Utility as a Versatile Synthetic Building Block in Organic Synthesis
3-(4-Cyanophenyl)-4-fluorobenzoic acid and its simpler precursor, 4-cyano-3-fluorobenzoic acid, are recognized as valuable intermediates in organic synthesis. chemimpex.com The presence of the carboxylic acid group allows for a wide range of chemical transformations, including esterification, amidation, and conversion to an acid chloride. These reactions are fundamental for integrating the cyanofluorobiphenyl unit into larger, more complex molecular architectures.
The reactivity of the carboxylic acid provides a direct pathway to form key intermediates like acid hydrazides. These hydrazides are crucial precursors for the synthesis of various five-membered heterocyclic compounds. nih.govsbq.org.br For instance, the reaction of an acid hydrazide derived from this compound with various reagents can lead to the formation of oxadiazole and thiadiazole rings, which are important pharmacophores and electronic moieties. nih.govnih.gov The fluorine and cyano groups enhance the compound's utility, lending specific electronic properties and potential for further functionalization, making it a preferred choice for chemists aiming to create complex, functional molecules for materials science and pharmaceutical research. chemimpex.com
Contributions to Liquid Crystal Research and Materials Science
The rigid, rod-like structure of the cyanobiphenyl core is fundamental to the formation of liquid crystal (LC) phases. nih.govusm.my The specific electronic characteristics imparted by the cyano and fluoro-substituents in this compound make its derivatives particularly relevant in the design of advanced liquid crystal materials.
Dielectric anisotropy (Δε) is a critical parameter for liquid crystal displays (LCDs), as it dictates the switching voltage and power consumption. researchgate.net It is defined by the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. Materials with a large positive Δε are required for traditional twisted nematic (TN) displays, while those with a negative Δε are essential for vertical alignment (VA) technology. nih.gov
When derivatives of this acid are used as dopants, they can significantly alter the dielectric anisotropy of a host LC mixture. researchgate.netresearchgate.net The magnitude of this change is dependent on the concentration of the dopant and the specific interactions between the dopant and host molecules.
Table 1: Effect of Polar Groups on Dielectric Anisotropy
| Structural Feature | Dipole Moment Contribution | Impact on Dielectric Anisotropy (Δε) |
|---|---|---|
| Terminal Cyano (-CN) Group | Large dipole moment parallel to the long molecular axis. | Significantly increases ε∥, leading to a large positive Δε. researchgate.net |
| Lateral Fluoro (-F) Group | Dipole moment perpendicular to the long molecular axis. | Increases ε⊥, but its effect is often subordinate to the terminal group. researchgate.nettandfonline.com |
| Resulting Molecule | Strong net dipole moment along the principal axis. | High positive dielectric anisotropy. researchgate.net |
The introduction of lateral substituents onto a liquid crystal mesogen has a profound impact on its physical properties. The lateral fluorine atom in the this compound core influences several key characteristics of its derivatives. tandfonline.com
Mesophase Stability: Lateral substituents can disrupt the packing efficiency of the molecules, which typically leads to a lowering of the clearing point (the temperature of the transition from the liquid crystal phase to the isotropic liquid phase). tandfonline.com Therefore, nematic phases of LCs derived from this compound may have marginally lower clearing points compared to their non-fluorinated analogues. researchgate.net
Melting Point: The presence of the fluorine atom can also suppress the tendency toward crystallization, often resulting in a lower melting point. This is advantageous for creating wide-range nematic mixtures that remain in the liquid crystal state at room temperature. tandfonline.com
Mesophase Type: While the cyanobiphenyl structure strongly favors the formation of nematic phases, modifications to the terminal groups connected via the carboxylic acid can also induce smectic phases. tandfonline.comtandfonline.com The interplay between the lateral fluorine and the terminal chain length and flexibility determines the specific mesophase observed and its temperature range. tandfonline.com
Table 2: Influence of Lateral Fluorine on LC Properties
| Property | Influence of Lateral -F Substituent | Rationale |
|---|---|---|
| Clearing Point (T_N-I) | Generally decreases. researchgate.net | The substituent increases the breadth of the molecule, disrupting intermolecular packing and reducing phase stability. |
| Melting Point (T_Cr-N) | Often decreases. tandfonline.com | The substituent can hinder crystallization, favoring the liquid crystalline or liquid state. |
| Viscosity | Can be affected. | The small size of fluorine has a less detrimental effect on viscosity compared to larger groups. tandfonline.com |
Development in Optoelectronic Materials
The unique electronic profile of this compound makes it an excellent scaffold for building molecules with specific optical and electronic functions, particularly for applications in optoelectronic devices like organic light-emitting diodes (OLEDs).
The carboxylic acid group of this compound is a synthetic handle for constructing highly fluorescent heterocyclic systems, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. sbq.org.brnih.gov The general synthesis involves a two-step process:
Formation of a Hydrazide: The benzoic acid is first converted to its corresponding acid hydrazide. This is typically achieved by esterifying the acid and then reacting it with hydrazine (B178648) hydrate. nih.gov
Cyclodehydration: The resulting acid hydrazide is then reacted with another carboxylic acid (or its acid chloride) and a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov A similar strategy using a sulfur-containing reagent, such as Lawesson's reagent or by starting with thiosemicarbazide, yields the 1,3,4-thiadiazole (B1197879) ring. sbq.org.brnih.govjocpr.com
The resulting molecules, which incorporate the cyanofluorobiphenyl moiety and the oxadiazole/thiadiazole ring, often exhibit strong fluorescence. nih.gov The extended π-conjugated system and the specific electronic nature of the heterocyclic ring contribute to high quantum yields, making them suitable as chromophores or emitting materials in optoelectronic devices. nih.govrsc.org
In many organic electronic devices, efficient transport of electrons is as important as the transport of holes. The 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are well-known for their electron-deficient nature, which facilitates the injection and transport of electrons. eurekaselect.com
When these heterocyclic rings are incorporated into a molecule using this compound as a starting block, the resulting compounds can function as electron-transport materials. The combination of the electron-withdrawing cyano group and the oxadiazole/thiadiazole ring creates a robust electron-transporting scaffold. nih.gov Research into quinazoline-oxadiazole systems has shown that such conjugated structures can exhibit strong luminescence and high quantum yields, properties that are directly linked to their efficient charge transport characteristics. nih.gov The strategic design allows for effective electron transfer between the different heterocyclic moieties within the molecule, a key factor for high-performance optoelectronic applications. nih.gov
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-Cyano-3-fluorobenzoic acid |
| 1,3,4-Oxadiazoles |
| 1,3,4-Thiadiazoles |
| p-n-propyl cyanobiphenyl |
| 4-cyano-4'-pentylbiphenyl |
| 4-cyano-4'-biphenylcarboxylic acid |
| 4-cyano-2-fluorophenyl 4-substituted benzoates |
Exploration in Chemical Biology
The unique structural scaffold of this compound, characterized by its fluorinated biphenyl (B1667301) core with strategically placed cyano and carboxylic acid groups, has garnered interest in the field of chemical biology. These features allow for its use in the design of specialized molecular tools to investigate biological systems at the molecular level. Researchers have leveraged this compound and its derivatives to create chemical probes for studying receptor-ligand interactions and to develop scaffolds for exploring interactions with biological targets.
Design and Synthesis of Chemical Probes for Receptor-Ligand Binding Studies (in vitro)
The development of chemical probes is essential for understanding the intricate binding processes between ligands and their corresponding biological receptors. The this compound framework serves as a valuable starting point for the synthesis of such probes. The carboxylic acid group provides a convenient handle for conjugation to reporter molecules, such as fluorescent tags or biotin, which are crucial for the detection and quantification of binding events.
For instance, derivatives of this acid can be synthesized to incorporate a photo-reactive group, creating a photo-affinity probe. Upon binding to a target receptor, the probe can be activated by light to form a covalent bond with the receptor. This allows for the identification and characterization of the binding site. The synthesis of these probes often involves standard amide coupling reactions, where the carboxylic acid is activated and then reacted with an amine-containing reporter molecule.
While specific examples detailing the in vitro application of probes directly derived from this compound are not extensively documented in publicly available literature, the principles of chemical probe design strongly support its potential in this area. The rigid biphenyl structure provides a defined orientation for presenting the pharmacophoric elements to the receptor, while the fluorine and cyano groups can be exploited to fine-tune binding affinity and selectivity.
Development of Scaffolds for Biological Target Interaction Studies (excluding efficacy or therapeutic outcomes)
Beyond their use in creating chemical probes, derivatives of this compound are also explored as scaffolds for studying interactions with various biological targets. The focus of these studies is often on understanding the structural requirements for binding and the nature of the molecular interactions, rather than assessing the therapeutic potential of the compounds.
The synthesis of libraries of compounds based on the this compound scaffold allows for a systematic exploration of the chemical space around a biological target. By systematically modifying the substituents on the biphenyl rings, researchers can elucidate the structure-activity relationships that govern binding. For example, the cyano group can be replaced with other hydrogen bond acceptors or donors, and the fluorine atom can be moved to different positions on the ring to probe the electronic and steric requirements of the binding pocket.
These interaction studies are fundamental to the early stages of drug discovery and chemical biology research, providing a detailed map of the molecular recognition events that underpin biological processes. The insights gained from these studies can guide the design of more potent and selective modulators of protein function.
Applications in Agrochemical and Dyestuff Research
The chemical features of this compound and its derivatives also lend themselves to applications in the fields of agrochemical and dyestuff research. The presence of the fluorinated biphenyl moiety is of particular interest in the design of new agrochemicals, while the conjugated aromatic system suggests potential for the development of novel dyes.
In agrochemical research, the introduction of fluorine into a molecule can significantly enhance its biological activity and metabolic stability. Fluorinated compounds are found in a wide range of modern herbicides, insecticides, and fungicides. The this compound structure can be considered a building block for the synthesis of more complex agrochemical candidates. While direct use as a commercial agrochemical is not reported, its derivatives are investigated for their potential to interact with biological targets in pests and weeds.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Cyanophenyl)-4-fluorobenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-fluorobenzoic acid derivatives and 4-cyanophenyl boronic acids. Key factors include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous DMF or THF .
- Temperature : Optimized at 80–100°C to balance reaction rate and side-product formation.
- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and stabilize boronate complexes .
Alternative routes include nucleophilic aromatic substitution (e.g., replacing halogens with cyano groups under CuCN catalysis), but yields are lower (~40–60%) compared to coupling reactions (~70–85%) .
Q. How should researchers characterize the compound to confirm its structural integrity?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced deshielding at C4: δ ~165 ppm in ¹³C NMR) .
- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (expected [M-H]⁻ at m/z 254.03) .
- X-Ray Crystallography : Single-crystal analysis using SHELX software to resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. What strategies can mitigate discrepancies in crystallographic data interpretation for this compound?
- Methodological Answer : Discrepancies often arise from twinned crystals or disordered substituents . To address this:
- Use SHELXL for refinement with restraints on bond lengths/angles to stabilize the model .
- Validate against DFT-calculated geometries (e.g., B3LYP/6-31G*) to identify outliers in torsion angles .
- Compare with structurally analogous compounds (e.g., 3-(2-Chlorophenyl)-4-fluorobenzoic acid) to benchmark bond parameters .
Q. How do electronic effects of the cyano and fluorine substituents influence the compound's reactivity in medicinal chemistry applications?
- Methodological Answer :
- Fluorine : Enhances metabolic stability via C-F bond strength and modulates pKa (carboxylic acid ~2.8 vs. unsubstituted benzoic acid ~4.2) .
- Cyano Group : Acts as a hydrogen-bond acceptor, improving target binding (e.g., kinase inhibition). SAR studies show replacing cyano with nitro reduces potency by ~10-fold .
- Synergistic Effects : DFT calculations (M06-2X/def2-TZVP) reveal the cyano group withdraws electron density, amplifying fluorine’s inductive effect on the carboxylic acid .
Q. What analytical approaches resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions (e.g., IC₅₀ variability in enzyme assays) can arise from:
- Solvent Effects : DMSO concentration >1% may artifactually inhibit targets. Standardize to ≤0.5% .
- Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates; add 0.01% Tween-80 to prevent false positives .
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., antimicrobial assays) and apply Cohen’s d to quantify effect size consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
